- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study, Journal of Organic Chemistry, 2019, 84(24), 15948-15957
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole is een organische verbinding met een benzothiazoolkern, waaraan een difluormethylthio-groep is gebonden. Deze verbinding kenmerkt zich door zijn unieke elektronenarme en lipofiele eigenschappen, waardoor het geschikt is voor toepassingen in farmaceutische en agrochemische synthese. De aanwezigheid van de difluormethylthio-groep draagt bij aan verbeterde stabiliteit en reactiviteit in diverse chemische transformaties. Het wordt vaak gebruikt als tussenproduct voor de ontwikkeling van actieve farmaceutische ingrediënten (API's) en gewasbeschermingsmiddelen vanwege zijn vermogen om functionele groepen selectief te introduceren. De verbinding biedt voordelen in termen van zuiverheid en reproduceerbaarheid, wat essentieel is voor onderzoeks- en productiedoeleinden.
943-08-8 structure
Product Name:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
CAS-nummer:943-08-8
MF:C8H5F2NS2
MW:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327
Update Time:2025-11-01
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- InChI-sleutel: XYUPZERKMMCICQ-UHFFFAOYSA-N
- LACHT: FC(SC1SC2C(=CC=CC=2)N=1)F
Berekende eigenschappen
- Exacte massa: 216.98300
- Monoisotopische massa: 216.983
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 180
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 66.4A^2
Experimentele eigenschappen
- Dichtheid: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 32-33°C
- Kookpunt: 70-75 ºC (0.1 Torr)
- Vlampunt: 109.7±30.1 ºC,
- Brekindex: 1.6088 (589.3 nm 25 ºC)
- Oplosbaarheid: 几乎不溶 (0.098 g/L) (25 ºC),
- PSA: 66.43000
- LogboekP: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Beveiligingsinformatie
- Code gevarencategorie: 20/21/22-36/37/38
- Veiligheidsinstructies: S26; S36/37/39
- Risicozinnen:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 1g |
¥454.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 5g |
¥2149.0 | 2024-04-17 | |
| TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D591700-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
| Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
| abcr | AB126813-1 g |
2-(Difluoromethylthio)benzothiazole, 97%; . |
943-08-8 | 97% | 1g |
€699.00 | 2023-05-10 | |
| Chemenu | CM361643-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 250mg |
$*** | 2023-05-29 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referentie
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis, Journal of Organic Chemistry, 2017, 82(14), 7373-7378
Productiemethode 3
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Referentie
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: p-Xylene ; 1 h, 90 °C
Referentie
- Conversion between difluorocarbene and difluoromethylene ylide, Chemistry - A European Journal, 2013, 19(45), 15261-15266
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Referentie
- Electrochemical Difluoromethylation of Electron-rich Olefins, Organic Letters, 2023, 25(10), 1678-1682
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referentie
- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane, Journal of the American Chemical Society, 2023, 145(9), 5363-5369
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Referentie
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis, Angewandte Chemie, 2016, 55(8), 2743-2747
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Referentie
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities, Organic Letters, 2018, 20(21), 6901-6905
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
Referentie
- Process for preparation of difluoromethyl substituted compounds, China, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referentie
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br, Angewandte Chemie, 2013, 52(47), 12390-12394
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
Referentie
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification, Tetrahedron, 2021, 78,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Referentie
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate, Journal of Fluorine Chemistry, 2021, 250,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Referentie
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Referentie
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
Productiemethode 15
Productiemethode 16
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Referentie
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate, Cell Reports Physical Science, 2021, 2(4),
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referentie
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow, ACS Catalysis, 2019, 9(7), 6555-6563
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt
Referentie
- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation, Angewandte Chemie, 2011, 50(11), 2559-2563
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- Borate(1-),tetrafluoro-
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Trimethyl(bromodifluoromethyl)silane
- 1,3-benzothiazole-2-thiol
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- Sodium bromodifluoroacetate
- 5-Methylpyrimidin-2-amine
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- Sodium 2-mercaptobenzothiazole
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- (Chlorodifluoromethyl)trimethylsilane
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Ordernummer:A1198284
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 02:36
Prijs ($):267.0
E-mail:sales@amadischem.com
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Gerelateerde literatuur
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):267.0